This compound belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
The synthesis of this compound involves the N-1 benzylation of a precursor, which affords 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol . This structure was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .
The molecular structure of this compound was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .
The chemical reactions involved in the synthesis of this compound include N-1 benzylation .
The molecular formula of this compound is C21H15FN2O3S . The molecular weight is 394.4 g/mol . The InChI code is 1S/C21H15FN2O3S/c22-15-6-2-1-5-14(15)23-20(26)17-18(25)19-16(10-11-28-19)24(21(17)27)12-13-6-2-1-3-7-13 . The canonical SMILES is C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=CC=C4F)O)SC=C3 .
5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound classified as a pyrazolo[4,3-c]pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The chemical structure includes a benzyl group, a fluorophenyl moiety, and a carboxamide functional group, which contribute to its pharmacological properties.
5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be classified under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its unique configuration allows it to interact with biological targets effectively.
The synthesis of 5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions that include cyclization and functionalization processes. A common approach includes:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of 5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity.
5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide may undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves interaction with specific biological targets:
Data supporting these mechanisms often come from pharmacological studies that assess the compound's efficacy in vitro and in vivo.
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred based on similar compounds:
Key chemical properties include:
Analytical techniques like High Performance Liquid Chromatography (HPLC) can be utilized to assess purity and stability over time.
5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has potential applications in:
The ongoing research around this compound aims to elucidate its full therapeutic potential and optimize its chemical structure for enhanced efficacy and safety profiles.
CAS No.:
CAS No.: 463-82-1
CAS No.:
CAS No.: 2102-58-1
CAS No.: 54705-14-5
CAS No.: 87009-57-2